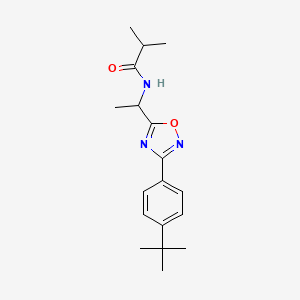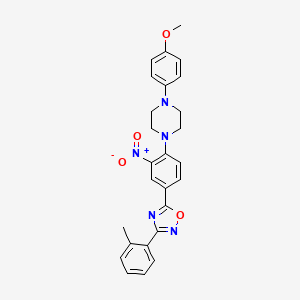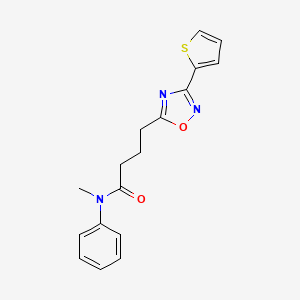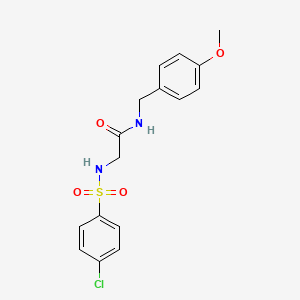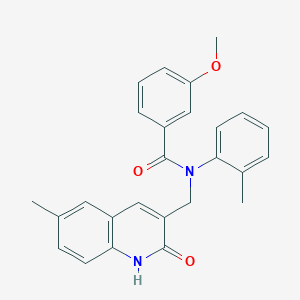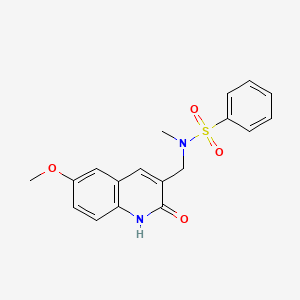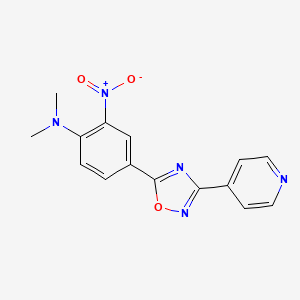
(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate, also known as HQBB, is a chemical compound that has been widely studied for its biological and medicinal properties. The synthesis of HQBB has been of interest to researchers due to its potential applications in drug development and disease treatment. In
Applications De Recherche Scientifique
Drug Research and Development
4-Hydroxy-2-quinolones, which are structurally similar to your compound, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles. For example, 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one, a related compound, reacts with hydroxylamine to afford three regioisomeric oxazoloquinolones .
Corrosion Inhibitors
Quinazoline derivatives based on 8-hydroxyquinoline have been synthesized and used as corrosion inhibitors for mild steel in acidic environments . Given the structural similarity, “(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate” could potentially have similar applications.
Biological and Pharmacological Activities
Quinoline-2,4-diones, which are structurally similar to your compound, have unique roles in natural and synthetic chemistry due to their biological and pharmacological activities . Over 13,000 derivatives have been reported, with more than 100 naturally occurring molecules displaying this motif .
Antimalarial Agent
Quinine and its derivatives, which are structurally similar to your compound, have been used to treat nocturnal leg cramps, arthritis, and have also been used with limited success to treat people who had been infected by prions .
Herbicides and Insecticides
Hydroxyquinoline derivatives have been used as herbicides, insecticides, nematocides, rodenticides, and plant growth regulators . It’s possible that “(2-hydroxyquinolin-3-yl)methyl 2-bromobenzoate” could have similar uses.
Propriétés
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c18-14-7-3-2-6-13(14)17(21)22-10-12-9-11-5-1-4-8-15(11)19-16(12)20/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMTUFHDRSXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
